Hmn-214

描述

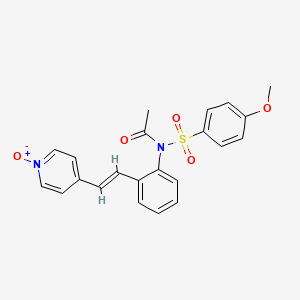

HMN-214 is an orally bioavailable prodrug form of HMN-176 . It is an indirect inhibitor of polo-like kinase (PLK) activity that inhibits the proliferation of a variety of cancer cells . It interferes with the subcellular spatial location of polo-like kinase-1, a serine/threonine kinase that regulates critical mitotic events .

Synthesis Analysis

HMN-214 is administered orally and is rapidly converted to HMN-176 . The objectives of the study were to determine the maximum tolerated dose and the dose-limiting toxicities of HMN-214 when administered orally on a 21-day continuous dosing schedule every 28 days .Molecular Structure Analysis

The molecular formula of HMN-214 is C22H20N2O5S . It has an average mass of 424.470 Da and a mono-isotopic mass of 424.109283 Da .Chemical Reactions Analysis

HMN-214 is known to selectively interfere with PLK1 function . It significantly inhibits cell cycle regulator CDK1 and the phosphorylation and activation of PLK1 in NB . It also induces apoptosis and significantly obstructs the cell cycle at the G2/M phase in NB cells by inhibiting multiple cell-cycle-related genes, such as PLK1, WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2 .Physical And Chemical Properties Analysis

HMN-214 has a boiling point of 663.1±65.0 °C, a density of 1.2±0.1 g/cm3, and a molar volume of 342.2±7.0 cm3 . It is insoluble in water and ethanol but is soluble in DMSO .科学研究应用

1. Neuroblastoma Treatment

- Methods of Application : HMN-214 is a prodrug of HMN-176 and is known to selectively interfere with Polo-like kinase 1 (PLK1) function. It was found to significantly inhibit neuroblastoma proliferation and colony formation in both MYCN-amplified and -nonamplified cell lines in a dose-dependent manner .

- Results : HMN-214 induces apoptosis and significantly obstructs the cell cycle at the G2/M phase in neuroblastoma cells by inhibiting multiple cell-cycle-related genes, such as PLK1, WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2 . In a 3D spheroid tumor model, HMN-214 significantly and in a dose-dependent manner inhibits spheroid tumor mass and growth .

2. Treatment of Advanced Solid Tumors

- Methods of Application : A dose escalation study of HMN-214 was conducted in patients with advanced cancer to assess the safety profile and pharmacokinetics of HMN-214 and to establish the maximum tolerated dose .

- Results : A severe myalgia/bone pain syndrome and hyperglycemia were dose-limiting toxicities at 9.9 mg/m2/d. The maximum tolerated dose was defined as 8 mg/m2/d for both treatment cohorts . Seven of 29 patients had stable disease as the best tumor response, including 6-month stable disease in a heavily pretreated breast cancer patient .

3. Restoration of Chemosensitivity to Multidrug-Resistant Cells

- Methods of Application : HMN-214 was administered to multidrug-resistant cells, and the expression of the multidrug resistance gene (MDR1) was assessed at both the protein and the mRNA level .

- Results : The expression of MDR1 was significantly suppressed by treatment with HMN-214 . Furthermore, when administered orally, HMN-214 suppressed the expression of MDR1 mRNA in a mouse xenograft model implanted with an Adriamycin-resistant cell line .

4. Inhibition of Cell Cycle Regulator CDK1

- Methods of Application : HMN-214 was administered to neuroblastoma cells, and the effects on CDK1 and the phosphorylation and activation of PLK1 were assessed .

- Results : HMN-214 significantly inhibits cell cycle regulator CDK1 and the phosphorylation and activation of PLK1 in neuroblastoma cells . In a 3D spheroid tumor model, HMN-214 significantly and in a dose-dependent manner inhibits spheroid tumor mass and growth .

5. Treatment of Prostate and Pancreatic Cancer

- Application Summary : HMN-214 has been studied for its potential to treat prostate and pancreatic cancer, where high expression of polo-like kinase-1 is seen .

- Methods of Application : A dose escalation study of HMN-214 was conducted in patients with advanced cancer to assess the safety profile and pharmacokinetics of HMN-214 and to establish the maximum tolerated dose .

- Results : The maximum tolerated dose and recommended phase II dose of HMN-214 when administered on this schedule was 8 mg/m2/d regardless of pretreatment status . Further development of HMN-214 will focus on patient populations for which high expression of polo-like kinase-1 is seen (i.e., prostate and pancreatic cancer patients) .

6. Antitumor Activity Against Human Tumor Xenografts

- Application Summary : HMN-214 has shown antitumor activity against human tumor xenografts, equal or superior to that of clinically available agents, including cis-platinum, adriamycin, vincristine, and UFT .

- Methods of Application : HMN-214 was administered to human tumor xenografts, and the antitumor activity was assessed .

- Results : HMN-214 showed good activity in preclinical trials, and because of its good activity, HMN-214 has entered Phase I clinical trials in the USA .

4. Inhibition of Cell Cycle Regulator CDK1

- Methods of Application : HMN-214 was administered to neuroblastoma cells, and the effects on CDK1 and the phosphorylation and activation of PLK1 were assessed .

- Results : HMN-214 significantly inhibits cell cycle regulator CDK1 and the phosphorylation and activation of PLK1 in neuroblastoma cells . In a 3D spheroid tumor model, HMN-214 significantly and in a dose-dependent manner inhibits spheroid tumor mass and growth .

5. Treatment of Prostate and Pancreatic Cancer

- Application Summary : HMN-214 has been studied for its potential to treat prostate and pancreatic cancer, where high expression of polo-like kinase-1 is seen .

- Methods of Application : A dose escalation study of HMN-214 was conducted in patients with advanced cancer to assess the safety profile and pharmacokinetics of HMN-214 and to establish the maximum tolerated dose .

- Results : The maximum tolerated dose and recommended phase II dose of HMN-214 when administered on this schedule was 8 mg/m2/d regardless of pretreatment status . Further development of HMN-214 will focus on patient populations for which high expression of polo-like kinase-1 is seen (i.e., prostate and pancreatic cancer patients) .

6. Antitumor Activity Against Human Tumor Xenografts

- Application Summary : HMN-214 has shown antitumor activity against human tumor xenografts, equal or superior to that of clinically available agents, including cis-platinum, adriamycin, vincristine, and UFT .

- Methods of Application : HMN-214 was administered to human tumor xenografts, and the antitumor activity was assessed .

- Results : HMN-214 showed good activity in preclinical trials, and because of its good activity, HMN-214 has entered Phase I clinical trials in the USA .

安全和危害

属性

IUPAC Name |

N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKHRKSTDPOHEN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025981 | |

| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hmn-214 | |

CAS RN |

173529-46-9 | |

| Record name | N-[(4-Methoxyphenyl)sulfonyl]-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173529-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HMN 214 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HMN-214 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E9UR0RFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)

![1-(5-Bromopyridin-2-yl)-3-[2-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1673240.png)

![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)

![1-(5-Bromopyridin-2-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea](/img/structure/B1673242.png)